![molecular formula C22H24N2O4 B5549294 8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

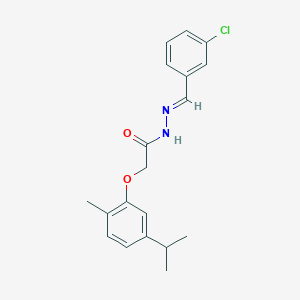

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves various chemical strategies aiming at introducing functional groups at specific positions to achieve desired biological activities. The synthesis often involves the Michael addition reaction, followed by cyclization reactions to introduce the spiro configuration and desired substituents (Tsukamoto et al., 1995).

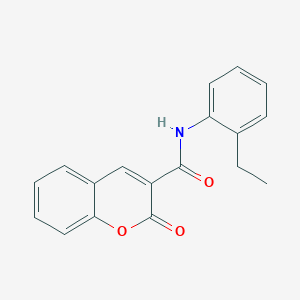

Molecular Structure Analysis

The molecular structure of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the presence of a spiro configuration that includes a five-membered lactam ring. This structure contributes to the compound's biological activity and its interaction with biological targets. The precise molecular structure often determines the specificity and affinity of the compound for certain receptors or enzymes (Wang et al., 2011).

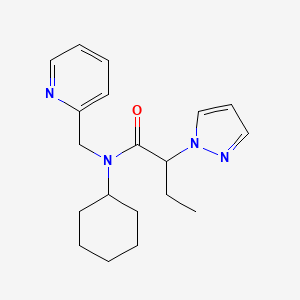

Chemical Reactions and Properties

The chemical reactions involving 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are diverse, including cycloadditions, acylations, and transformations that lead to various functionalized compounds. These reactions are crucial for modifying the chemical and biological properties of the compound, enabling the synthesis of derivatives with enhanced or specific biological activities (Konovalova et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significant for their biological application. These properties are influenced by the molecular structure and the presence of functional groups. Detailed physical properties are essential for the formulation and delivery of these compounds in a biological context (Parvez et al., 2001).

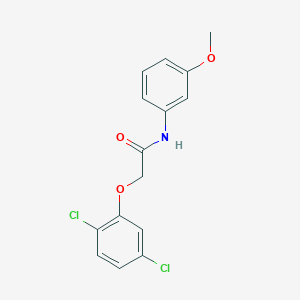

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, are determined by the functional groups present in the compound. The diazaspiro[4.5]decan-2-one core offers a versatile platform for chemical modifications, allowing for the synthesis of compounds with targeted chemical properties for specific biological activities (Samsonov & Volodarsky, 2000).

科学的研究の応用

Antihypertensive Activity

A study explored the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, showing potential as antihypertensive agents. This research aimed to identify compounds with alpha-adrenergic blocking properties, indicating potential applications in treating hypertension (Caroon et al., 1981).

Antimycobacterial Activity

Another study focused on the synthesis of enantiomerically pure spiroisoxazolidines through cycloaddition reactions. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some displaying significant inhibitory activity. This suggests potential applications in developing new treatments for tuberculosis (Kumar et al., 2010).

Molecular Modelling and Pharmacological Evaluation

A molecular modeling study accompanied by pharmacological evaluation was conducted on spirohydantoin derivatives. This research aimed at understanding their affinity towards various receptors and their potential as therapeutic agents for neurological disorders (Czopek et al., 2016).

特性

IUPAC Name |

8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-19-8-4-7-18(15-19)20(26)23-13-10-22(11-14-23)16-24(21(27)28-22)12-9-17-5-2-1-3-6-17/h1-8,15,25H,9-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOUBYHRTPGUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)